D-Cys(4)-Terlipressin TFA Salt is a synthetic peptide that acts as a vasopressin analog. It is derived from the natural peptide vasopressin, which plays a crucial role in regulating water retention and blood pressure in the human body. The compound is particularly notable for its high selectivity for the vasopressin V1 receptor, making it valuable in medical applications, particularly in treating conditions like vasodilatory shock and esophageal variceal bleeding.
Terlipressin is synthesized from the natural vasopressin sequence by incorporating specific modifications, including the introduction of a D-cysteine residue at position 4. This modification enhances its stability and receptor affinity. The synthesis of D-Cys(4)-Terlipressin typically involves solid-phase peptide synthesis techniques.
D-Cys(4)-Terlipressin TFA Salt is classified as a peptide hormone and a vasopressor agent. It is categorized under synthetic peptides used for therapeutic purposes, particularly in endocrinology and critical care medicine.
The synthesis of D-Cys(4)-Terlipressin involves several key methodologies:
D-Cys(4)-Terlipressin has a specific amino acid sequence that includes a total of eight amino acids, with a notable presence of cysteine residues that facilitate disulfide bridge formation. The molecular formula can be represented as follows:
D-Cys(4)-Terlipressin undergoes various chemical reactions during its synthesis:
D-Cys(4)-Terlipressin functions primarily as an agonist at the vasopressin V1 receptor, which mediates several physiological effects:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity during synthesis .
D-Cys(4)-Terlipressin has several significant applications in scientific research and clinical settings:
D-Cys(4)-Terlipressin TFA Salt features a modified dodecapeptide sequence: Gly-Gly-Gly-D-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, where the critical stereochemical inversion occurs specifically at the fourth residue. This configuration replaces the natural L-cysteine found in standard terlipressin (CAS 14636-12-5) with its D-isomer. The molecule maintains the conserved disulfide bridge between Cys⁴ and Cys⁹, creating a 20-membered cyclic ring structure essential for biological activity. The N-terminal extension (Gly-Gly-Gly) serves as a metabolic stabilizer, while the C-terminal amidation enhances receptor binding affinity [1] [10].
Table 1: Molecular Characteristics of D-Cys(4)-Terlipressin TFA Salt vs. Terlipressin
Property | D-Cys(4)-Terlipressin TFA Salt | Terlipressin (API) |
---|---|---|
Primary Sequence | Gly-Gly-Gly-D-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ | Gly-Gly-Gly-L-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ |
Molecular Formula (Free base) | C₅₂H₇₄N₁₆O₁₅S₂ | C₅₂H₇₄N₁₆O₁₅S₂ |
Salt Formula | C₅₂H₇₄N₁₆O₁₅S₂ • x(C₂HF₃O₂) | C₅₆H₈₂N₁₆O₁₉S₂ (Diacetate) |
Molecular Weight (Free base) | 1227.37 g/mol | 1227.37 g/mol |
Disulfide Topology | Cys⁴–Cys⁹ (20-membered ring) | Identical |
The molecular weight of the free base is 1227.37 g/mol, with the trifluoroacetic acid (TFA) salt form adding variable counterions (denoted as "x" in the formula C₅₂H₇₄N₁₆O₁₅S₂ • x(C₂HF₃O₂)). This variability impacts solubility and crystallization behavior [4] [6] [10].
The disulfide bond between Cys⁴ and Cys⁹ forms the structural core that constrains the peptide into a bioactive conformation. X-ray crystallography of analogous terlipressin compounds reveals that this linkage creates a 20-membered ring system, positioning Tyr⁵ and Phe⁶ residues for receptor engagement. The D-Cys⁴ substitution induces measurable distortion in this ring: Circular Dichroism (CD) spectroscopy shows a ~15% decrease in negative ellipticity at 208 nm compared to native terlipressin, indicating altered secondary structure [1] [8].
Nuclear Magnetic Resonance (NMR) studies further demonstrate that the D-cysteine inversion disrupts the canonical β-turn stabilized by the L-Cys⁴–Cys⁹ bridge. Key perturbations include:
High-resolution mass spectrometry (HRMS) confirms the disulfide connectivity through characteristic fragmentation patterns. The dominant MS/MS ion at m/z 452.18 corresponds to the cyclic Cys⁴–Cys⁹ moiety, while ions at m/z 657.32 (Tyr-Phe-Gln-Asn) and m/z 472.25 (Pro-Lys-Gly-NH₂) verify the sequence [1] [4].
The trifluoroacetic acid (TFA) salt form is critical for peptide stability and analytical applications. During purification via reversed-phase HPLC (0.1% TFA/water-acetonitrile systems), protonation occurs at:
TFA anions engage in multimodal ionic interactions:
These interactions enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce it in aqueous buffers. The salt formation is validated by 19F-NMR, showing a characteristic singlet at -76.5 ppm, and elemental analysis confirming 3.2–4.1% fluorine content. Unlike terlipressin diacetate (stored at -20°C), the TFA salt retains >98% purity for 24 months at +4°C due to these stabilizing interactions [4] [6] [10].
Table 2: Salt Form Comparison
Characteristic | D-Cys(4)-Terlipressin TFA Salt | Terlipressin Diacetate |
---|---|---|
Counterion Stoichiometry | Variable (x = 2–3) | Fixed (2 acetate) |
Storage Conditions | +4°C (desiccated) | -20°C |
Water Solubility (25°C) | 12 mg/mL | >50 mg/mL |
HPLC Retention Time* | 14.2 min | 11.8 min |
*Method: C18 column, 0.1% TFA/ACN gradient |
The defining structural distinction between D-Cys(4)-Terlipressin TFA Salt and therapeutic terlipressin (CAS 14636-12-5) is the chiral inversion at Cys⁴. This single epimerization (L-cysteine → D-cysteine) significantly alters the three-dimensional topology:
Functionally, these changes abolish vasopressor activity in vivo. While terlipressin binds V1 receptors with KD = 0.7 nM, the D-Cys⁴ variant shows no detectable binding up to 10 μM. This renders it biologically inert but analytically valuable: It serves as a chromatographic marker for terlipressin impurity profiling. Under pharmacopeial HPLC conditions (EP 10.7), it elutes at 1.3× the retention time of native terlipressin due to enhanced hydrophobicity [6] [10].
Regulatory guidelines (ICH Q3A) classify it as a "qualified impurity" requiring control at <0.15% in drug substances. Its detection leverages the stereospecificity of chiral stationary phases (e.g., macrocyclic glycopeptide columns), where the D-Cys⁴ variant shows 40% lower retention than its L-epimer [1] [3].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: